molecular formula C13H17N2O8P B1219034 N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine

N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine

Cat. No.: B1219034
M. Wt: 360.26 g/mol
InChI Key: KBXXIYHMPQZHCH-SECBINFHSA-N
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Description

N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine is a compound belonging to the class of organic compounds known as N-acyl-L-alpha-amino acids. These are N-acylated alpha amino acids which have the L-configuration of the alpha-carbon atom. The compound has a molecular formula of C13H17N2O8P and a molecular weight of 360.257 g/mol .

Preparation Methods

The synthesis of N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine involves the acylation of L-alanine with 4-(4-nitrophenylphospho)butanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Chemical Reactions Analysis

N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine undergoes several types of chemical reactions:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like hydroxide ions, and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives, substituted aromatic compounds, and hydrolyzed fragments.

Scientific Research Applications

N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, leading to the formation of products that can be studied to understand enzyme kinetics and mechanisms. The nitrophenyl group can also interact with receptors, modulating their activity and providing insights into receptor-ligand interactions .

Comparison with Similar Compounds

N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine is unique due to its specific structure, which includes a nitrophenylphospho group attached to an L-alanine backbone. Similar compounds include:

These similar compounds share some chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C13H17N2O8P

Molecular Weight

360.26 g/mol

IUPAC Name

(2R)-2-[4-[hydroxy-(4-nitrophenoxy)phosphoryl]butanoylamino]propanoic acid

InChI

InChI=1S/C13H17N2O8P/c1-9(13(17)18)14-12(16)3-2-8-24(21,22)23-11-6-4-10(5-7-11)15(19)20/h4-7,9H,2-3,8H2,1H3,(H,14,16)(H,17,18)(H,21,22)/t9-/m1/s1

InChI Key

KBXXIYHMPQZHCH-SECBINFHSA-N

SMILES

CC(C(=O)O)NC(=O)CCCP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-]

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)CCCP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)O)NC(=O)CCCP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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